molecular formula C19H22O5S B14278438 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 138482-72-1

2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane

Cat. No.: B14278438
CAS No.: 138482-72-1
M. Wt: 362.4 g/mol
InChI Key: UBYRPCCBKGDQJH-UHFFFAOYSA-N
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Description

2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with multiple functional groups. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the oxirane ring through an epoxidation reaction. Common reagents used in these steps include sulfonyl chlorides, bases, and oxidizing agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various ring-opened derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its ability to react with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modification and potential inhibition of enzyme activity. This reactivity makes it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Methoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
  • 2-{[4-(4-Ethoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane
  • 2-{[4-(4-Propoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane

Uniqueness

Compared to similar compounds, 2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

138482-72-1

Molecular Formula

C19H22O5S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[4-(4-butoxyphenyl)sulfonylphenoxy]methyl]oxirane

InChI

InChI=1S/C19H22O5S/c1-2-3-12-22-15-4-8-18(9-5-15)25(20,21)19-10-6-16(7-11-19)23-13-17-14-24-17/h4-11,17H,2-3,12-14H2,1H3

InChI Key

UBYRPCCBKGDQJH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3

Origin of Product

United States

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